![2-[2-(4-Methylphenyl)vinyl]naphthalene -](/images/structure/BT-1337165.png) 
                            2-[2-(4-Methylphenyl)vinyl]naphthalene is an organic compound characterized by its unique structure, which includes a naphthalene core with a vinyl group and a para-methylphenyl substituent. This compound falls under the classification of vinylnaphthalenes, which are known for their applications in materials science and organic synthesis. The systematic name reflects its structural components, indicating the presence of both naphthalene and vinyl functionalities.
The compound can be sourced from various chemical databases and literature. It is categorized primarily as an aromatic hydrocarbon due to the presence of multiple aromatic rings. Specifically, it is classified as a vinylnaphthalene derivative, which is significant in polymer chemistry and organic synthesis due to its reactivity and ability to form copolymers.
Methods
The synthesis of 2-[2-(4-Methylphenyl)vinyl]naphthalene can be achieved through several methods, including:
Technical Details
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection. For example, dichloromethane has been shown to be an effective solvent for certain reactions involving vinyl radicals . The efficiency of the reaction can also be influenced by the concentration of reactants and the presence of bases or acids.
Structure
The molecular structure of 2-[2-(4-Methylphenyl)vinyl]naphthalene can be depicted as follows:
Reactions
2-[2-(4-Methylphenyl)vinyl]naphthalene can undergo several types of chemical reactions:
Technical Details
The reactivity is largely influenced by the electron-donating effects of the methyl group on the para-position relative to the vinyl group, which enhances electrophilic attack on the aromatic system .
The mechanism by which 2-[2-(4-Methylphenyl)vinyl]naphthalene exerts its effects in chemical reactions typically involves:
This dual capacity for radical formation and resonance stabilization makes it a versatile compound in synthetic organic chemistry .
Physical Properties
Chemical Properties
These properties are critical for determining its suitability for various applications in research and industry .
2-[2-(4-Methylphenyl)vinyl]naphthalene finds applications primarily in:
2-[2-(4-Methylphenyl)vinyl]naphthalene is a conjugated aromatic hydrocarbon featuring a naphthalene ring linked to a p-tolyl (4-methylphenyl) group via a vinyl bridge (–CH=CH–). Its systematic IUPAC name is 2-[(Z)-2-(4-methylphenyl)ethenyl]naphthalene, reflecting the stereochemistry at the vinyl linkage [1]. The molecular formula is C₁₉H₁₆, with a molecular weight of 244.3 g/mol [1]. Key structural identifiers include:
CC1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2 [1] CXELECXZLMQZEW-KHPPLWFESA-N (indicating stereospecific configuration)  [1] The compound’s extended π-conjugation system spans the naphthalene core, vinyl bridge, and p-tolyl ring, significantly influencing its electronic properties. It is structurally distinct from isomers like 1-[2-(4-methylphenyl)ethenyl]naphthalene (CAS: 36288-25-2), where substitution occurs at the naphthalene’s 1-position [1].
Table 1: Key Structural Parameters
| Parameter | Value | 
|---|---|
| Molecular Formula | C₁₉H₁₆ | 
| Molecular Weight | 244.3 g/mol | 
| Core Structure | 2-Substituted naphthalene | 
| Linking Group | Vinyl (–CH=CH–) | 
| Substituent | 4-Methylphenyl (p-tolyl) | 
This compound emerged from research on vinylated polyaromatic hydrocarbons in the mid-20th century. Key milestones include:
Its commercial availability (e.g., Vulcanchem, Sigma-Aldrich) since the early 2000s facilitated broader research into its materials science applications [1] [5].
This compound bridges fundamental and applied chemistry due to:
Table 2: Physical Properties and Applications
| Property | Value/Characteristic | Application Relevance | 
|---|---|---|
| Melting Point | 64–68°C | Purification and processing | 
| Water Solubility | Insoluble | Limits use in aqueous systems | 
| Organic Solubility | Soluble in toluene, acetone | Polymer synthesis and reactions | 
| UV-Vis Absorption | Strong UV, possible visible edge | Design of optoelectronic materials | 
| Fluorescence | Expected emission | Luminescent polymers and sensors | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1